REACTION_SMILES
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[C:18](=[O:19])([OH:20])[O-:21].[C:9]([CH3:10])(=[O:11])[c:12]1[cH:13][n:14][cH:15][cH:16][cH:17]1.[CH3:23][C:24](=[O:25])[OH:26].[NH2:1][NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[Na+:22]>>[N:1]([NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)=[C:9]([CH3:10])[c:12]1[cH:13][n:14][cH:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NNc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(=NNc1ccccc1)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |